molecular formula C4H7Cl3 B078919 1,1,1-Trichlorobutane CAS No. 13279-85-1

1,1,1-Trichlorobutane

Cat. No. B078919
CAS RN: 13279-85-1
M. Wt: 161.45 g/mol
InChI Key: ABSHBZODGOHLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trichlorobutane is a colorless, volatile organic compound that is commonly used as a solvent in various industrial applications. It is also known as 1-chloro-1,1,1-trichlorobutane or 1,1,1-trichloro-n-butane. This chemical is a member of the chlorinated hydrocarbon family and is classified as a hazardous air pollutant by the United States Environmental Protection Agency (EPA).

Mechanism Of Action

The mechanism of action of 1,1,1-trichlorobutane is not well understood. However, it is believed to act as a central nervous system depressant by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor. This results in the inhibition of neurotransmitter release, leading to sedation and anesthesia.

Biochemical And Physiological Effects

Exposure to 1,1,1-trichlorobutane has been shown to cause a range of biochemical and physiological effects. It is known to be hepatotoxic and can cause liver damage in humans and animals. It has also been shown to cause reproductive toxicity, including decreased fertility and developmental abnormalities in offspring.

Advantages And Limitations For Lab Experiments

1,1,1-Trichlorobutane has several advantages as a solvent in lab experiments. It has a low boiling point, making it easy to remove from reaction mixtures. It is also relatively non-reactive and can dissolve a wide range of organic compounds. However, its use is limited by its toxicity and potential to cause environmental pollution.

Future Directions

There are several future directions for the research of 1,1,1-trichlorobutane. These include the development of safer and more environmentally friendly solvents for use in chemical reactions and the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and toxicological effects of this compound.

Synthesis Methods

1,1,1-Trichlorobutane is typically synthesized by the reaction of 1,1,1-trichloroethane with sodium butoxide. This reaction is carried out in the presence of anhydrous ether as a solvent. The product is then purified by distillation to obtain pure 1,1,1-trichlorobutane.

Scientific Research Applications

1,1,1-Trichlorobutane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in chemical reactions and as a cleaning agent in the electronics industry. It has also been used as a reference compound in the development of analytical methods for the detection of chlorinated hydrocarbons in environmental samples.

properties

CAS RN

13279-85-1

Product Name

1,1,1-Trichlorobutane

Molecular Formula

C4H7Cl3

Molecular Weight

161.45 g/mol

IUPAC Name

1,1,1-trichlorobutane

InChI

InChI=1S/C4H7Cl3/c1-2-3-4(5,6)7/h2-3H2,1H3

InChI Key

ABSHBZODGOHLFR-UHFFFAOYSA-N

SMILES

CCCC(Cl)(Cl)Cl

Canonical SMILES

CCCC(Cl)(Cl)Cl

Other CAS RN

13279-85-1

Origin of Product

United States

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